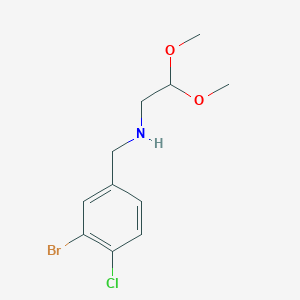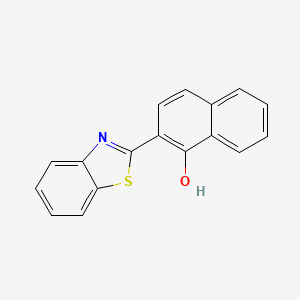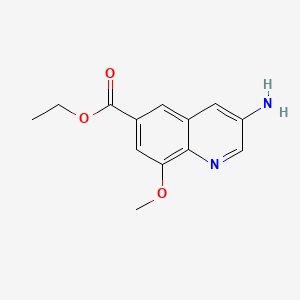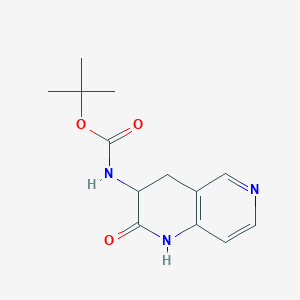
2-Methoxy-5-(piperidin-4-yloxy)pyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-(piperidin-4-yloxy)pyridine dihydrochloride is a chemical compound with the molecular formula C11H16N2O.2ClH.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(piperidin-4-yloxy)pyridine dihydrochloride typically involves the reaction of 2-methoxypyridine with piperidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The compound is typically produced in batch reactors, followed by purification and crystallization steps to obtain the dihydrochloride salt .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-5-(piperidin-4-yloxy)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-5-(piperidin-4-yloxy)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on synaptic transmission and plasticity.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Methoxy-5-(piperidin-4-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to modulate synaptic transmission by affecting neurotransmitter release and receptor activity. Further studies are needed to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride
- 2-Methoxy-5-(piperidin-4-yl)pyridine dihydrochloride
Uniqueness
2-Methoxy-5-(piperidin-4-yloxy)pyridine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C11H18Cl2N2O2 |
|---|---|
Peso molecular |
281.18 g/mol |
Nombre IUPAC |
2-methoxy-5-piperidin-4-yloxypyridine;dihydrochloride |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-14-11-3-2-10(8-13-11)15-9-4-6-12-7-5-9;;/h2-3,8-9,12H,4-7H2,1H3;2*1H |
Clave InChI |
ZVNNLSNRAIUCMJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C=C1)OC2CCNCC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Bromo-3-fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B13933169.png)
![1-pyrimidin-2-yl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13933170.png)
![Methyl 2-(6-azaspiro[2.5]oct-6-yl)-4-iodobenzoate](/img/structure/B13933172.png)

![1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B13933175.png)

![5-(7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-N,N,4-trimethylpyridin-2-amine](/img/structure/B13933185.png)
